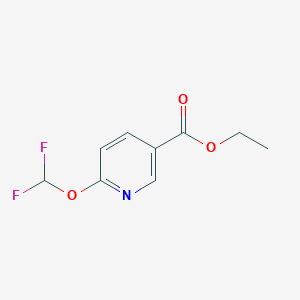

Ethyl 6-(difluoromethoxy)nicotinate

Description

Properties

IUPAC Name |

ethyl 6-(difluoromethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-7(12-5-6)15-9(10)11/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNBWTHXLQWWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions using appropriate difluoromethylation reagents. Common approaches include:

Nucleophilic substitution on halogenated precursors: Starting from halogenated nicotinic acid derivatives (e.g., 6-halonicotinates), the halogen is substituted with difluoromethoxy anions or equivalents generated in situ. This method requires a strong base and suitable solvents to facilitate the reaction and achieve high conversion.

Transition-metal catalyzed coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) using difluoromethoxy-substituted aryl boronic acids or anilines have been reported. These methods leverage Pd catalysts with bulky phosphine ligands to enhance selectivity and yield.

Esterification to Form Ethyl Nicotinate

The ethyl ester moiety is commonly introduced by esterification of nicotinic acid or its derivatives with ethanol under acidic or catalytic conditions. Alternatively, ethyl nicotinate can be used as a starting material for subsequent functionalization.

Representative Preparation Procedure from Patent CN114096529A

A detailed synthetic process for related difluoromethoxy-substituted nicotinate derivatives is described in patent CN114096529A, which can be adapted for Ethyl 6-(difluoromethoxy)nicotinate synthesis. Key steps include:

| Step | Reactants & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate, boronic acid pinacol ester, K₂CO₃, PdCl₂(dtbpf), toluene, 50°C | Suzuki coupling to form methyl 6-substituted nicotinate intermediate | ~95% yield, >96% purity |

| 2 | 4-(chlorodifluoromethoxy)aniline hydrochloride, NaOH, methyl tetrahydrofuran, potassium tert-butoxide, THF, 25°C | Nucleophilic substitution to introduce difluoromethoxy group | High conversion (>98%), high purity (>96%) |

| 3 | Work-up: aqueous extraction, filtration, solvent exchange to isopropanol | Purification of final product | High yield (>80%) |

This process emphasizes the use of potassium carbonate as base, palladium catalysts with bulky phosphine ligands, and controlled temperature to minimize by-products and maximize yield. The reaction sequence is scalable for commercial production with high reproducibility and purity.

Alternative Synthetic Strategies

Fluoroalkoxy Ether Formation via Phenol Derivatives

An alternative route involves:

- Starting from 6-hydroxynicotinic acid derivatives,

- Conversion of the hydroxy group to difluoromethoxy via reaction with difluoromethylating agents (e.g., difluorocarbene precursors or difluoromethyl halides),

- Followed by esterification to the ethyl ester.

This method requires careful control of fluorination reagents and reaction conditions to avoid over-fluorination or side reactions.

Sonogashira Coupling and Subsequent Functionalization

Although more common for alkynyl-substituted nicotinates, Sonogashira coupling of halogenated nicotinates with alkynes followed by functional group transformations can be adapted to introduce fluorinated ethers after appropriate modifications.

Reaction Conditions and Reagents Summary

| Reaction Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dtbpf), K₂CO₃ | Toluene | ~50°C | Bulky phosphine ligand improves selectivity |

| Nucleophilic Substitution | 4-(chlorodifluoromethoxy)aniline HCl, K t-BuO | Methyl tetrahydrofuran, THF | ~25°C | Biphasic system, base facilitates substitution |

| Esterification | Ethanol, acid catalyst or direct use of ethyl nicotinate | Ethanol or suitable organic solvent | Reflux or room temp | Esterification or starting material |

Analytical and Purification Techniques

- In-process controls (IPC): High-performance liquid chromatography (HPLC) is used to monitor conversion and purity (>96% purity typical).

- Filtration: Use of activated carbon and QuadraSil MP to remove palladium residues and impurities.

- Solvent exchange: Distillation to switch solvents (e.g., from methyl tetrahydrofuran to isopropanol) for crystallization.

- Extraction: Multiple aqueous washes with sodium chloride solutions to remove inorganic salts.

Comparative Data Table of Preparation Yields and Purities

Chemical Reactions Analysis

Ethyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-(difluoromethoxy)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the nicotinate scaffold is critical for modulating biological activity. Below is a comparison of Ethyl 6-(difluoromethoxy)nicotinate with key analogs:

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than methoxy (-OCH₃). This balance may optimize bioavailability and target engagement .

- Lipophilicity : LogP values (estimated) follow the trend: -CF₃ > -OCF₂H > -Cl > -CH₂OH. Higher lipophilicity enhances membrane permeability but may reduce solubility .

Biological Activity

Ethyl 6-(difluoromethoxy)nicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group attached to the 6-position of the nicotinic acid derivative. Its molecular formula is , with a molecular weight of approximately 201.16 g/mol. The difluoromethoxy group enhances the compound's lipophilicity, potentially influencing its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoromethoxy moiety can modulate the compound's reactivity and binding affinity to various enzymes and receptors, thereby influencing several biochemical pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . Research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of autotaxin, an enzyme linked to various pathological conditions including fibrosis and cancer. By inhibiting autotaxin, this compound may reduce levels of lysophosphatidic acid (LPA), a lipid mediator implicated in tumor progression .

Study on Autotaxin Inhibition

A notable study investigated the effects of this compound on autotaxin activity. The results indicated that the compound significantly reduced LPA levels in plasma in vivo, suggesting a potential therapeutic application for conditions characterized by elevated LPA levels, such as pulmonary fibrosis .

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds, such as Ethyl 6-(trifluoromethyl)nicotinate, have revealed differences in biological activity attributed to variations in substituent groups. For instance, while both compounds exhibit enzyme inhibition capabilities, this compound demonstrated superior efficacy against certain cancer cell lines compared to its trifluoromethyl counterpart .

Data Tables

| Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Autotaxin Inhibition |

|---|---|---|---|

| This compound | 201.16 | Yes | Yes |

| Ethyl 6-(trifluoromethyl)nicotinate | 219.16 | Moderate | No |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 6-(difluoromethoxy)nicotinate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while acetic acid improves esterification efficiency .

- pH Monitoring : Neutral to slightly basic conditions (pH 7–8) minimize hydrolysis of the ester group .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent unwanted side reactions during functionalization .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies difluoromethoxy group splitting patterns (δ ≈ -140 to -150 ppm), while NMR resolves aromatic protons (δ 7.5–8.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ≈ 256.05 g/mol) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound's lipophilicity and interaction with biological targets compared to other fluorinated substituents?

- Methodological Answer :

- Lipophilicity : The difluoromethoxy group (logP ≈ 2.1) increases membrane permeability compared to methoxy (logP ≈ 1.5) but reduces it relative to trifluoromethoxy (logP ≈ 2.8) .

- Biological Interactions :

| Substituent | Hydrogen Bond Acceptor Capacity | Enzymatic Stability |

|---|---|---|

| Difluoromethoxy (-OCFH) | Moderate (2 acceptors) | Moderate hydrolysis |

| Trifluoromethoxy (-OCF) | Low (3 acceptors, steric hindrance) | High stability |

| Methoxy (-OCH) | High (1 acceptor) | Low stability |

| Data derived from analogs in . |

Q. How should researchers address contradictions in biological activity data observed across studies involving this compound and its analogs?

- Methodological Answer :

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerization .

- Assay Conditions : Standardize assays (e.g., pH, temperature, solvent concentration) to reduce variability. For enzyme inhibition studies, use kinetic assays (IC) instead of endpoint measurements .

- Meta-Analysis : Compare data across analogs (e.g., trifluoromethyl vs. difluoromethoxy derivatives) to identify substituent-specific trends. For example, trifluoromethyl analogs may show higher receptor affinity but lower solubility .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cytochrome P450). Parameterize fluorine atoms with accurate partial charges (e.g., RESP charges from Gaussian calculations) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the difluoromethoxy group and catalytic residues (e.g., Tyr113 in CYP3A4) .

- QSAR Models : Develop models using descriptors like molar refractivity and polar surface area to correlate structure with activity across analogs .

Data Contradiction Analysis

For inconsistent results in receptor modulation studies:

- Hypothesis Testing : Evaluate if discrepancies arise from differential fluorination effects. For instance, trifluoromethoxy derivatives may stabilize hydrophobic pockets, while difluoromethoxy groups favor polar interactions .

- Control Experiments : Include positive controls (e.g., known nicotinate-based inhibitors) and validate receptor expression levels via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.